molecular formula C9H9Cl B159905 1-Allyl-4-chlorobenzene CAS No. 1745-18-2

1-Allyl-4-chlorobenzene

Cat. No.: B159905
CAS No.: 1745-18-2
M. Wt: 152.62 g/mol
InChI Key: VGUNPRNQXXTCCL-UHFFFAOYSA-N
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Description

1-Allyl-4-chlorobenzene, also known as 1-chloro-4-(prop-2-en-1-yl)benzene, is an organic compound with the molecular formula C9H9Cl. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an allyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-chlorobenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction Reactions: The compound can undergo hydrogenation to reduce the double bond in the allyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Major Products Formed:

    Substitution Reactions: Products such as 1-allyl-4-hydroxybenzene or 1-allyl-4-aminobenzene.

    Oxidation Reactions: Products like this compound epoxide or 1-allyl-4-chlorobenzyl alcohol.

    Reduction Reactions: Products such as 1-propyl-4-chlorobenzene.

Scientific Research Applications

1-Allyl-4-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a building block for more complex therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

    1-Allyl-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.

    1-Allyl-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

    1-Allyl-4-iodobenzene: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: 1-Allyl-4-chlorobenzene is unique due to the specific reactivity of the chlorine atom, which can undergo various substitution reactions. The presence of the allyl group also provides additional sites for chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUNPRNQXXTCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452033
Record name 1-Allyl-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-18-2
Record name 1-Allyl-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of magnesium turnings (9.6 g) in anhydrous ether (50 ml) was added dropwise to a solution of p-chlorobromobenzene (76.6 g) in anhydrous ether (500 ml) at such a rate as to maintain reflux. After refluxing for a further 20 minutes, the solution was cooled to 5o and a solution of allyl bromide (48.4 g) in anhydrous ether (100 ml) was added over 15 minutes. After 30 minutes the solution was allowed to warm to room temperature, and then saturated ammonium chloride was added dropwise, cautiously to avoid excessive frothing. The organic layer was separated and the aqueous phase was extracted with ether. After washing the ether extracts with water and drying, evaporation of the solvent gave a pale yellow oil which was purified by fractional distillation to give 3-(4-chlorophenyl)prop-1-ene as a colourless oil, b.p. 72°-74°/4 mm Hg. (532 Pa).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5o
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48.4 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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